molecular formula C18H17BrN2O3S B3675429 N-[(4-acetylphenyl)carbamothioyl]-3-bromo-4-ethoxybenzamide

N-[(4-acetylphenyl)carbamothioyl]-3-bromo-4-ethoxybenzamide

Cat. No.: B3675429
M. Wt: 421.3 g/mol
InChI Key: YLVVXLVRNRKVQN-UHFFFAOYSA-N
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Description

N-[(4-acetylphenyl)carbamothioyl]-3-bromo-4-ethoxybenzamide is a synthetic organic compound that belongs to the class of thioamides. This compound is characterized by the presence of a bromine atom, an ethoxy group, and a thioamide linkage. It has garnered interest in the field of medicinal chemistry due to its potential biological activities and applications in various scientific research areas.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(4-acetylphenyl)carbamothioyl]-3-bromo-4-ethoxybenzamide typically involves the reaction of 3-bromo-4-ethoxybenzoic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with 4-acetylphenyl isothiocyanate under reflux conditions in an inert atmosphere to yield the desired thioamide compound. The reaction is usually carried out in a dry solvent such as acetone or dichloromethane to prevent hydrolysis of the intermediates.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and column chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-[(4-acetylphenyl)carbamothioyl]-3-bromo-4-ethoxybenzamide can undergo various chemical reactions, including:

    Oxidation: The thioamide group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The carbonyl group in the acetyl moiety can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The bromine atom can be substituted with nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out in an organic solvent like dichloromethane at room temperature.

    Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents such as tetrahydrofuran or ethanol.

    Substitution: Amines, thiols; reactions are conducted in polar aprotic solvents like dimethylformamide or dimethyl sulfoxide, often with a base such as triethylamine.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of alcohols from the acetyl group.

    Substitution: Formation of substituted derivatives with amines or thiols.

Scientific Research Applications

N-[(4-acetylphenyl)carbamothioyl]-3-bromo-4-ethoxybenzamide has several scientific research applications, including:

    Medicinal Chemistry: Investigated for its potential as an anti-inflammatory, antimicrobial, and anticancer agent.

    Biological Studies: Used as a probe to study enzyme inhibition and protein-ligand interactions.

    Industrial Applications: Potential use in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of N-[(4-acetylphenyl)carbamothioyl]-3-bromo-4-ethoxybenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The thioamide group can form covalent bonds with nucleophilic residues in the active site of enzymes, leading to inhibition of enzyme activity. Additionally, the bromine and ethoxy groups may contribute to the compound’s binding affinity and specificity for its targets.

Comparison with Similar Compounds

Similar Compounds

    N-[(4-acetylphenyl)carbamothioyl]benzamide: Lacks the bromine and ethoxy groups, which may result in different biological activities and properties.

    N-[(4-acetylphenyl)carbamothioyl]-4-ethoxybenzamide: Similar structure but without the bromine atom, potentially affecting its reactivity and interactions.

    N-[(4-acetylphenyl)carbamothioyl]-3-bromo-4-methoxybenzamide: Contains a methoxy group instead of an ethoxy group, which may influence its solubility and chemical behavior.

Uniqueness

N-[(4-acetylphenyl)carbamothioyl]-3-bromo-4-ethoxybenzamide is unique due to the presence of both bromine and ethoxy groups, which can enhance its reactivity and binding interactions. These structural features may contribute to its potential as a versatile compound in various scientific research applications.

Properties

IUPAC Name

N-[(4-acetylphenyl)carbamothioyl]-3-bromo-4-ethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17BrN2O3S/c1-3-24-16-9-6-13(10-15(16)19)17(23)21-18(25)20-14-7-4-12(5-8-14)11(2)22/h4-10H,3H2,1-2H3,(H2,20,21,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLVVXLVRNRKVQN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)C(=O)NC(=S)NC2=CC=C(C=C2)C(=O)C)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17BrN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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